Cas no 1373205-41-4 (Glyphosphate-FMOC)

Glyphosate-FMOC is a derivative of glyphosate, modified with a fluorenylmethyloxycarbonyl (FMOC) protecting group. This modification enhances its utility in analytical chemistry, particularly in HPLC and LC-MS applications, where it improves detection sensitivity and chromatographic separation. The FMOC group facilitates precise quantification of glyphosate residues in complex matrices, such as environmental or biological samples, by enabling fluorescence or UV detection. Its stability under typical derivatization conditions ensures reliable performance in method development. Glyphosate-FMOC is particularly valuable for trace-level analysis, offering researchers a robust tool for accurate glyphosate monitoring in compliance with regulatory standards.
Glyphosphate-FMOC structure
Glyphosphate-FMOC structure
商品名:Glyphosphate-FMOC
CAS番号:1373205-41-4
MF:C18H18NO7P
メガワット:391.311786174774
CID:4673651

Glyphosphate-FMOC 化学的及び物理的性質

名前と識別子

    • Glyphosate-FMOC
    • 2-[9H-fluoren-9-ylmethoxycarbonyl(phosphonomethyl)amino]acetic acid
    • [(9H-Fluorene-9-ylmethoxycarbonyl)(phosphonomethyl)amino]acetic acid
    • Glyphosphate-FMOC
    • インチ: 1S/C18H18NO7P/c20-17(21)9-19(11-27(23,24)25)18(22)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,21)(H2,23,24,25)
    • InChIKey: VJROATGKXPCGPH-UHFFFAOYSA-N
    • ほほえんだ: P(CN(CC(=O)O)C(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(=O)(O)O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 585
  • トポロジー分子極性表面積: 124

Glyphosphate-FMOC 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
G765035-100mg
Glyphosphate-FMOC
1373205-41-4
100mg
$ 1642.00 2023-09-07
Enamine
EN300-25779321-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(phosphonomethyl)amino)acetic acid
1373205-41-4 95%
2.5g
$2240.0 2024-06-18
Enamine
EN300-25779321-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(phosphonomethyl)amino)acetic acid
1373205-41-4 95%
10.0g
$4914.0 2024-06-18
Enamine
EN300-25779321-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(phosphonomethyl)amino)acetic acid
1373205-41-4 95%
0.05g
$959.0 2024-06-18
TRC
G765035-50mg
Glyphosphate-FMOC
1373205-41-4
50mg
$ 856.00 2023-09-07
TRC
G765035-10mg
Glyphosphate-FMOC
1373205-41-4
10mg
$ 207.00 2023-09-07
Enamine
EN300-25779321-0.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(phosphonomethyl)amino)acetic acid
1373205-41-4 95%
0.5g
$1097.0 2024-06-18
Enamine
EN300-25779321-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(phosphonomethyl)amino)acetic acid
1373205-41-4 95%
0.1g
$1005.0 2024-06-18
Enamine
EN300-25779321-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(phosphonomethyl)amino)acetic acid
1373205-41-4 95%
0.25g
$1051.0 2024-06-18
Enamine
EN300-25779321-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(phosphonomethyl)amino)acetic acid
1373205-41-4 95%
1.0g
$1142.0 2024-06-18

Glyphosphate-FMOC 関連文献

Related Articles

Glyphosphate-FMOCに関する追加情報

Introduction to Glyphosphate-FMOC and Its Applications in Modern Chemical Biology

CAS No. 1373205-41-4 is a meticulously characterized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, known by the product name Glyphosphate-FMOC, represents a fascinating intersection of organic chemistry and bioconjugation techniques. The unique structural and functional properties of this molecule make it a valuable tool in the development of novel therapeutic agents and diagnostic probes.

The chemical structure of Glyphosphate-FMOC incorporates a phosphate moiety linked to an FMOC (fluorenylmethyloxycarbonyl) group, which is widely recognized for its role in protecting amino groups during peptide synthesis. This dual functionality not only enhances the reactivity of the molecule but also opens up possibilities for its application in various biochemical assays and drug discovery processes. The phosphate group, in particular, is crucial for its ability to interact with biological targets such as enzymes and receptors, thereby facilitating the design of targeted interventions.

Recent advancements in synthetic chemistry have enabled the efficient preparation of Glyphosphate-FMOC using state-of-the-art methodologies. These techniques have not only improved the yield and purity of the compound but also reduced the environmental impact associated with its synthesis. The growing emphasis on green chemistry principles has made compounds like Glyphosphate-FMOC more appealing for industrial applications, where sustainability is a key consideration.

In the realm of pharmaceutical research, Glyphosphate-FMOC has been explored as a potential intermediate in the synthesis of peptide-based drugs. Peptides are increasingly recognized for their therapeutic efficacy and biocompatibility, making them attractive candidates for treating a wide range of diseases. The FMOC group, in particular, provides a robust protection strategy that allows for controlled peptide assembly, minimizing unwanted side reactions. This has led to the development of more sophisticated peptide drugs with improved pharmacological profiles.

The utility of Glyphosphate-FMOC extends beyond peptide synthesis into the realm of diagnostic imaging. Researchers have leveraged its unique chemical properties to develop contrast agents for magnetic resonance imaging (MRI) and other imaging modalities. By incorporating this compound into imaging probes, scientists can enhance the sensitivity and specificity of diagnostic tests, leading to more accurate disease detection and monitoring.

Moreover, the growing interest in post-translational modifications (PTMs) has highlighted the importance of compounds like Glyphosphate-FMOC. PTMs play a critical role in regulating protein function and are often implicated in various pathological conditions. The ability to selectively label and study these modifications using probes derived from Glyphosphate-FMOC has provided new insights into cellular processes and disease mechanisms.

The integration of computational methods with experimental techniques has further enhanced the understanding of how Glyphosphate-FMOC interacts with biological systems. Molecular modeling studies have revealed detailed insights into its binding affinity and mode of action, which are essential for optimizing its use in drug development. These computational approaches complement traditional experimental methods, providing a more comprehensive view of the compound's behavior at both molecular and cellular levels.

In conclusion, CAS No. 1373205-41-4, or more specifically, Glyphosphate-FMOC, represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features and functional properties make it an invaluable tool for developing new therapeutic agents, diagnostic probes, and research methodologies. As scientific understanding continues to evolve, it is likely that compounds like Glyphosphate-FMOC will play an increasingly significant role in advancing medical science.

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